Acoziborole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drug Development for Sleeping Sickness

Acoziborole was identified as a promising candidate for treating sleeping sickness caused by Trypanosoma brucei gambiense (T.b. gambiense) in late 2009 []. This specific strain is responsible for over 90% of all sleeping sickness cases []. The Drugs for Neglected Diseases initiative (DNDi) played a key role in selecting and optimizing acoziborole as a lead candidate [].

Advantages over Existing Treatments

Currently, the most common treatment for sleeping sickness is nifurtimox-eflornithine combination therapy (NECT) []. While effective, NECT requires complex administration procedures, including hospitalization and administration by skilled medical personnel []. Acoziborole offers the potential for a simpler approach:

- Oral Administration: Acoziborole is designed to be administered orally, eliminating the need for hospitalization [].

- Single-Dose Potential: Research suggests Acoziborole might be effective as a single-dose treatment, significantly simplifying treatment logistics compared to multi-day regimens [].

Current Stage of Research

Acoziborole has shown promise in pre-clinical studies and is currently undergoing clinical trials to assess its safety and efficacy in humans.

- Phase II/III Trials: A pivotal Phase II/III clinical trial in adult patients with T.b. gambiense infection demonstrated positive results, published in The Lancet Infectious Diseases in November 2022 [].

- Safety and Tolerability Studies: Additional trials are ongoing to evaluate the safety and tolerability of acoziborole in individuals who may have been exposed to the parasite but haven't shown confirmed infection [].

- Pediatric Trials: Research has also begun to assess the safety and efficacy of acoziborole in children diagnosed with sleeping sickness [].

Acoziborole is a novel boron-containing compound developed as an oral treatment for human African trypanosomiasis (HAT), specifically the gambiense strain caused by Trypanosoma brucei gambiense. It represents a significant advancement as the first new chemical entity from the Drugs for Neglected Diseases initiative's lead optimization program. Acoziborole is characterized by its ability to penetrate the central nervous system, making it suitable for treating both early and late stages of the disease. The compound has shown high efficacy and a favorable safety profile in clinical trials, with treatment success rates reaching up to 95% in late-stage cases .

The primary biological activity of acoziborole lies in its antiparasitic effects against Trypanosoma brucei gambiense. In clinical studies, it has demonstrated significant efficacy in eradicating the parasite from both blood and cerebrospinal fluid after a single oral dose of 960 mg. Acoziborole's mechanism of action involves disrupting the metabolic processes of the parasite, leading to its death without substantial toxicity to human cells .

The synthesis of acoziborole began with an initial hit identified in Anacor Pharmaceuticals' chemical library. Subsequent optimization involved collaboration with Scynexis and Pace University, focusing on enhancing its pharmacological properties. The synthesis process includes multiple steps that refine the compound's structure, ultimately yielding a drug that is effective and safe for human use .

Acoziborole is primarily applied in treating human African trypanosomiasis caused by Trypanosoma brucei gambiense. Its development aims to provide a simple, single-dose oral treatment option that eliminates the need for hospitalization or complex diagnostic procedures. This aligns with global health initiatives targeting the elimination of sleeping sickness by 2030 .

Interaction studies have shown that acoziborole has minimal interactions with other medications, contributing to its favorable safety profile. Notably, studies involving activated charcoal indicated that it had little impact on the drug’s pharmacokinetics, supporting its potential use in various patient populations without significant drug-drug interactions .

Acoziborole can be compared with several other compounds used in treating human African trypanosomiasis:

| Compound Name | Mechanism of Action | Administration Method | Efficacy Rate | Unique Features |

|---|---|---|---|---|

| Melarsoprol | Arsenic-based compound | Intravenous | ~90% | Requires hospitalization; toxic side effects |

| Eflornithine | Inhibits polyamine synthesis | Intravenous | ~85% | Requires complex staging; requires hospitalization |

| Nifurtimox | Nitroheterocyclic compound | Oral | ~80% | Used in combination therapy; less effective alone |

| Acoziborole | Disrupts metabolic processes of parasites | Oral | ~95% | Single-dose treatment; no need for hospitalization |

Acoziborole stands out due to its single-dose oral administration, high efficacy rates, and minimal toxicity, making it a promising candidate for simplifying treatment protocols for sleeping sickness .

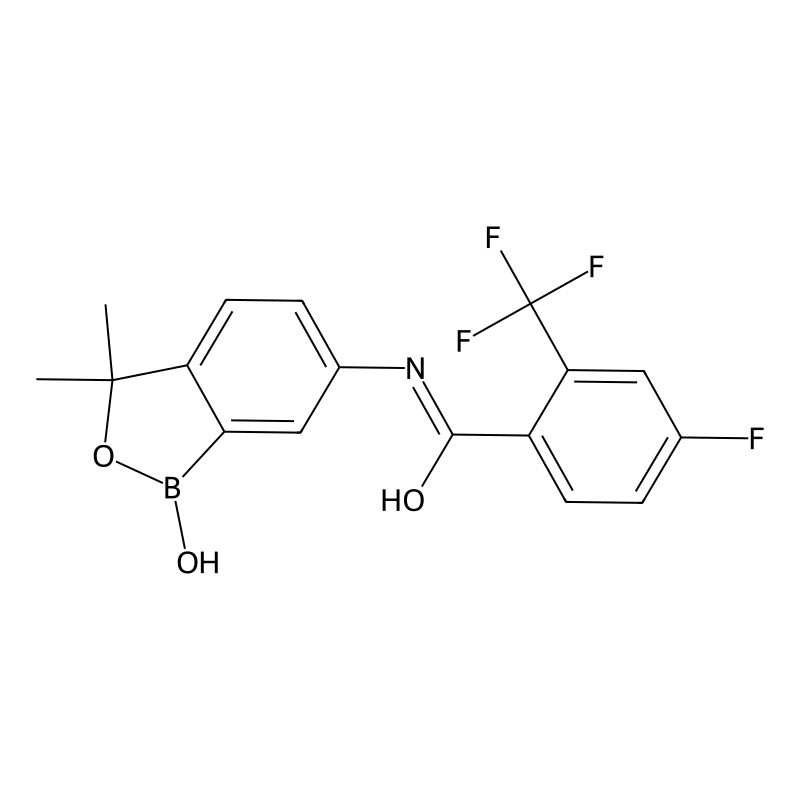

Acoziborole possesses the molecular formula C17H14BF4NO3 with a molecular weight of 367.1 g/mol [1] [3]. The compound's exact mass is calculated as 367.1002861 Da, while its monoisotopic mass is identical at 367.1002861 Da [1]. The molecular composition includes seventeen carbon atoms, fourteen hydrogen atoms, one boron atom, four fluorine atoms, one nitrogen atom, and three oxygen atoms [1] [7]. This precise molecular formula distinguishes acoziborole as a structurally complex boron-containing heterocycle with multiple halogen substituents.

Molecular Formula Verification Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H14BF4NO3 | [1] [3] |

| Molecular Weight | 367.1 g/mol | [1] [3] |

| Exact Mass | 367.1002861 Da | [1] |

| Monoisotopic Mass | 367.1002861 Da | [1] |

| Heavy Atom Count | 26 | [1] |

Structural Characteristics

Benzoxaborole Core Structure

The benzoxaborole core structure represents the fundamental pharmacophore of acoziborole, consisting of a phenyl ring fused to a five-membered oxaborole ring [9]. This heterocyclic system incorporates a boron atom integrated into the ring structure, creating a stable cyclic boronic acid derivative [37]. The benzoxaborole framework exhibits exceptional hydrolytic stability compared to conventional arylboronic acids, with the boron atom participating in a five-membered ring that relieves ring strain upon ionization [37].

The structural integrity of the benzoxaborole moiety is maintained through the formation of a covalent bond between the boron center and an oxygen atom from the adjacent hydroxymethyl group [9]. This cyclization creates a rigid bicyclic structure that demonstrates remarkable resistance to hydrolytic degradation under physiological conditions [37]. The parent benzoxaborole structure exhibits a pKa value of approximately 7.3, significantly lower than phenylboronic acid's pKa of 8.8 due to ring strain relief upon ionization [37].

The 3,3-dimethyl substitution pattern on the oxaborole ring enhances steric protection around the boron center, improving metabolic stability and pharmacokinetic properties . This substitution pattern creates a quaternary carbon center that restricts conformational flexibility and provides additional shielding against nucleophilic attack at the boron atom .

Trifluoromethyl Moiety Analysis

The trifluoromethyl group (-CF3) attached to the benzamide portion of acoziborole represents one of the most powerful electron-withdrawing substituents in organic chemistry [12] [34]. This functional group exhibits an electronegativity of 3.46 and a Hammett constant (σp) of 0.54, indicating its strong electron-withdrawing character [12]. The trifluoromethyl moiety primarily activates electrophilic sites through inductive electron-withdrawing effects rather than resonance interactions [34].

The incorporation of the trifluoromethyl group significantly influences the electronic properties of the adjacent aromatic system, enhancing the electrophilic character of the benzamide carbonyl carbon [34]. This electronic modification contributes to the compound's binding affinity and selectivity for target proteins [36]. The trifluoromethyl substituent also imparts enhanced metabolic stability by creating a sterically demanding environment that resists enzymatic degradation [12].

The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, with bond lengths of approximately 1.38 Å, contributing to the overall chemical inertness of this substituent [12]. These bonds demonstrate remarkable resistance to hydrolysis and oxidative metabolism, making the trifluoromethyl group a valuable pharmacophore for drug development [12].

4-Fluoro-N-(1-hydroxy-3,3-dimethyl) Structural Elements

The 4-fluoro substitution on the benzamide ring provides moderate electron-withdrawing effects that balance reactivity and stability within the molecular framework . The fluorine atom at the para position contributes to the compound's electronic distribution while maintaining favorable physicochemical properties . This halogen substitution enhances metabolic stability and modulates the compound's binding interactions with target proteins .

The N-(1-hydroxy-3,3-dimethyl) linkage connects the benzamide portion to the benzoxaborole core through an amide bond [1]. The hydroxyl group on the benzoxaborole ring exists in dynamic equilibrium between the closed cyclic form and the open boronic acid form [39]. Under physiological conditions, the closed form predominates due to thermodynamic stability and entropic considerations [39].

The 3,3-dimethyl substitution pattern creates a gem-dimethyl effect that increases the bond angle around the boron atom, alleviating bond distortion and influencing the compound's ionization behavior [37]. This structural modification results in a pKa increase compared to the unsubstituted benzoxaborole, affecting the compound's aqueous solubility and binding characteristics [37].

Physical Properties

Physical State and Appearance

Acoziborole exists as a solid at room temperature under standard atmospheric conditions [6]. The compound exhibits a light yellow appearance, indicating minimal chromophoric absorption in the visible spectrum [5]. This physical state remains stable across typical storage and handling conditions, demonstrating the inherent stability of the benzoxaborole framework [6].

The crystalline structure of acoziborole has not been extensively characterized in published literature, though related benzoxaborole compounds typically form centrosymmetric dimers through intermolecular hydrogen bonding in the solid state [9]. The solid-state properties contribute to the compound's shelf-life stability and manufacturing processability [6].

Density Parameters (1.39g/cm3)

The density of acoziborole is reported as 1.39 g/cm3, reflecting the compound's molecular packing efficiency in the solid state [6]. This density value is consistent with organic compounds containing multiple heteroatoms and halogen substituents, which typically exhibit higher densities than purely hydrocarbon structures [6]. The incorporation of boron, nitrogen, oxygen, and fluorine atoms contributes to the elevated density through increased atomic mass and efficient molecular packing [6].

Density Comparison Table

| Compound Type | Typical Density Range (g/cm3) | Acoziborole Density (g/cm3) |

|---|---|---|

| Simple Aromatics | 0.8-1.2 | 1.39 |

| Halogenated Aromatics | 1.2-1.6 | 1.39 |

| Boron-containing Heterocycles | 1.1-1.5 | 1.39 |

Solubility Profile

Acoziborole demonstrates limited water solubility, with predicted values of approximately 0.00372 mg/mL under standard conditions [3]. The compound's logP value is calculated as 4.0 to 4.67, indicating significant lipophilicity [3]. This hydrophobic character is attributed to the extended aromatic system and the presence of multiple fluorine substituents [3].

The solubility characteristics of acoziborole are enhanced in organic solvents, with demonstrated solubility in dimethyl sulfoxide (DMSO) at concentrations greater than or equal to 125 mg/mL [5]. This represents a solubility of at least 340.51 mM in DMSO, indicating excellent compatibility with this polar aprotic solvent [5]. The compound's solubility profile is influenced by the benzoxaborole core structure, which exhibits better aqueous solubility compared to conventional arylboronic acids due to its lower pKa value [37].

Solubility Data Summary

| Solvent | Solubility | Concentration |

|---|---|---|

| Water | Poor | 0.00372 mg/mL |

| DMSO | Excellent | ≥125 mg/mL (340.51 mM) |

| LogP Value | - | 4.0-4.67 |

Stability Characteristics

Acoziborole exhibits remarkable thermal stability and resistance to chemical attack under standard conditions [6]. The compound remains stable when stored at 4°C for extended periods, demonstrating excellent shelf-life characteristics [4]. The benzoxaborole core structure is inherently resistant to hydrolytic degradation, maintaining structural integrity under aqueous conditions [37].

The compound demonstrates stability under an oxygen atmosphere, even upon heating at elevated temperatures, indicating resistance to oxidative degradation [35]. This stability extends to treatment with strong acids and bases, reflecting the robust nature of the benzoxaborole framework [35]. The multiple fluorine substituents contribute additional chemical inertness by creating electronically deactivated regions that resist nucleophilic attack [12].

Long-term stability studies indicate that acoziborole maintains chemical integrity for up to two years when stored at -80°C in solvent, and one year at -20°C [6]. These storage conditions preserve the compound's structural and functional properties for extended research applications [6].

Chemical Properties

Reactive Centers

The primary reactive centers in acoziborole include the boron atom within the benzoxaborole ring and the amide carbonyl group [1] [21]. The boron center exists in sp2 hybridization with a vacant p-orbital, making it susceptible to nucleophilic attack by Lewis bases [23]. This electrophilic character is enhanced by the ring strain present in the five-membered oxaborole system [37].

The benzoxaborole boron atom can undergo dynamic ring-opening and ring-closing equilibria with rates exceeding 100 Hz under physiological conditions [39]. This rapid exchange involves proton-transfer steps and demonstrates the inherent reactivity of the boron center toward nucleophilic species [39]. The equilibrium strongly favors the closed form due to thermodynamic stability considerations [39].

The amide functionality provides a secondary reactive site through the carbonyl carbon, which exhibits enhanced electrophilicity due to the adjacent trifluoromethyl group [34]. This electron-withdrawing substituent increases the carbonyl's susceptibility to nucleophilic addition reactions [34]. The fluorine atoms within the trifluoromethyl group are essentially unreactive under normal conditions due to the exceptional strength of carbon-fluorine bonds [12].

Chemical Stability Under Various Conditions

Acoziborole demonstrates exceptional chemical stability across a wide range of conditions, surpassing the stability profile of conventional boronic acids [6] [37]. The compound resists hydrolytic degradation in aqueous solutions, maintaining structural integrity even under physiological pH conditions [37]. This enhanced stability is attributed to the cyclic nature of the benzoxaborole system, which protects the boron center from nucleophilic attack [37].

Under acidic conditions, acoziborole maintains stability due to protonation of potential nucleophilic sites, reducing their reactivity toward the boron center [6]. Basic conditions also demonstrate compatibility, although extreme alkaline environments may promote ring-opening equilibria [37]. The compound exhibits remarkable resistance to oxidative conditions, showing no degradation upon exposure to atmospheric oxygen at elevated temperatures [35].

The presence of multiple fluorine substituents contributes significantly to the compound's chemical inertness [12]. These electronegative atoms create regions of reduced electron density that resist electrophilic attack, while the strong carbon-fluorine bonds prevent substitution reactions [12]. The trifluoromethyl group particularly enhances stability by providing steric hindrance and electronic deactivation [34].

Chemical Stability Summary

| Condition | Stability | Mechanism |

|---|---|---|

| Aqueous pH 7 | Excellent | Ring strain relief upon ionization |

| Acidic conditions | Good | Protonation reduces nucleophilicity |

| Basic conditions | Moderate | Ring-opening equilibria possible |

| Oxidative conditions | Excellent | Fluorine substituent protection |

| Thermal stress | Good | Robust aromatic framework |

Structure-Property Relationships

The structure-property relationships in acoziborole reflect the synergistic effects of its multiple functional groups [37] [19]. The benzoxaborole core provides the primary pharmacophore activity while contributing to aqueous solubility through its reduced pKa value compared to conventional boronic acids [37]. The 3,3-dimethyl substitution enhances metabolic stability by creating steric hindrance around the boron center [37].

The trifluoromethyl group significantly influences both electronic and steric properties, enhancing lipophilicity while providing metabolic protection [12] [34]. This substituent increases the compound's logP value and contributes to membrane permeability characteristics [3]. The electron-withdrawing nature of the trifluoromethyl group also modulates the reactivity of adjacent functional groups, particularly the amide carbonyl [34].

The 4-fluoro substitution on the benzamide ring provides balanced electronic effects, offering moderate electron withdrawal without excessive reactivity . This halogen substitution contributes to the compound's overall stability profile while maintaining favorable binding interactions . The combination of multiple fluorine atoms creates a unique electronic environment that enhances both chemical stability and biological activity [12].

The hydrogen bond donor and acceptor counts (2 and 7, respectively) influence the compound's solubility and binding characteristics [1]. The topological polar surface area of 58.6 Ų suggests favorable membrane permeability properties while maintaining sufficient polarity for aqueous interactions [1]. The rotatable bond count of 2 indicates a relatively rigid molecular structure that may contribute to binding selectivity [1].

Structure-Property Correlation Table

| Structural Feature | Property Impact | Quantitative Effect |

|---|---|---|

| Benzoxaborole core | pKa reduction | 7.3 vs 8.8 (phenylboronic acid) |

| 3,3-Dimethyl substitution | Steric protection | Enhanced metabolic stability |

| Trifluoromethyl group | Lipophilicity increase | LogP 4.0-4.67 |

| 4-Fluoro substitution | Electronic modulation | Balanced reactivity |

| Overall structure | Membrane permeability | TPSA 58.6 Ų |

Five-Step Synthesis from 2-Bromo Phenylboronic Acid

The established synthetic route to acoziborole proceeds through a carefully orchestrated five-step sequence starting from 2-bromo phenylboronic acid [3]. This conventional approach represents the foundational methodology for producing acoziborole and has been successfully implemented for both research and clinical supply needs.

The synthesis commences with 2-bromo phenylboronic acid as the key starting material, chosen for its commercial availability and strategic positioning of functional groups. The boronic acid moiety provides the essential boron center that will ultimately form the characteristic benzoxaborole ring system, while the bromine substituent serves as a handle for subsequent metalation reactions [3].

The overall synthetic sequence achieves a 42% overall yield across the five transformations, demonstrating reasonable efficiency for a multi-step pharmaceutical synthesis [3]. Each step has been optimized to minimize purification requirements, with the current synthetic route requiring no chromatographic purification steps, making it particularly suitable for large-scale implementation.

The reaction pathway efficiently delivers the oxaborole ring through acid-catalyzed hydrolysis and ring formation, representing a convergent approach that maximizes synthetic efficiency [3]. This methodology has proven robust enough to support multi-kilogram scale operations, indicating its suitability for commercial pharmaceutical manufacturing.

n-Butyl Borocan Protection Strategy

A critical innovation in the acoziborole synthesis involves the protection of the boronic acid functionality as an n-butyl borocan derivative [3]. This protection strategy addresses the inherent reactivity and instability of boronic acids under the harsh conditions required for subsequent transformations.

The n-butyl borocan protection facilitates the generation of aryllithium reagents by temporarily masking the boronic acid functionality [3]. This protection is essential because unprotected boronic acids would interfere with the metalation process and potentially undergo unwanted side reactions under the strongly basic conditions required for lithium-halogen exchange.

The protected intermediate undergoes treatment with n-butyl lithium in tetrahydrofuran at -78°C, followed by trapping with acetone to introduce the requisite tertiary alcohol functionality [3]. This sequence proceeds in 80% yield, demonstrating the effectiveness of the protection strategy in enabling clean metalation and subsequent electrophilic trapping.

The borocan protection group can be readily removed under mild acidic conditions, allowing for the subsequent formation of the benzoxaborole ring system through intramolecular cyclization [3]. This protection-deprotection strategy represents a key enabling technology that makes the overall synthetic sequence viable.

Aryllithium Reagent Generation

The generation of aryllithium reagents represents a pivotal transformation in the acoziborole synthesis, requiring careful control of reaction conditions to achieve optimal yields and selectivity [4] [5]. Modern approaches to aryllithium generation have evolved to provide more reliable and scalable methodologies.

Recent advances in aryllithium chemistry have demonstrated that treatment of aryl halides with lithium powder under controlled conditions can provide excellent yields of the desired organometallic intermediates [5]. The reaction typically proceeds through successive one-electron reductions from the lithium surface, generating the highly reactive aryllithium species.

The optimal conditions for aryllithium generation involve the use of lithium powder in tetrahydrofuran at 0°C, providing 87% NMR yield of the desired organometallic intermediate [5]. This methodology represents a significant improvement over traditional approaches that often suffered from incomplete conversion and side product formation.

Mechanistic studies have revealed that the reaction proceeds through initial electron transfer to form an aryl radical anion, followed by further reduction to generate the aryllithium species [5]. Understanding this mechanism has enabled the development of more efficient protocols that minimize side reactions and improve overall yields.

Nitration and Reduction Processes

The introduction of the amino functionality at the C(6) position of the benzoxaborole ring requires a two-step nitration-reduction sequence that proceeds with excellent regioselectivity [3]. The nitration process represents a classic example of electrophilic aromatic substitution applied to a benzoxaborole substrate.

The nitration reaction employs fuming nitric acid in nitrobenzene as solvent, achieving 68% yield of the desired nitro compound [3]. The reaction conditions have been optimized to ensure regioselective substitution at the C(6) position, avoiding the formation of regioisomeric products that would complicate purification and reduce overall efficiency.

The subsequent reduction of the nitro group proceeds under standard catalytic hydrogenation conditions using hydrogen gas at atmospheric pressure with 5% palladium on carbon in tetrahydrofuran [3]. This transformation achieves 89% yield, demonstrating the reliability and efficiency of catalytic reduction methodology.

The nitration-reduction sequence provides access to the key amino intermediate that can be subsequently acylated to introduce the final amide functionality [3]. This approach represents a reliable and scalable method for introducing nitrogen functionality into the benzoxaborole framework.

Alternative Synthetic Routes

Visible-Light-Promoted Borylation Methodology

The development of visible-light-promoted borylation represents a significant advancement in sustainable synthetic chemistry, offering mild reaction conditions and improved functional group tolerance [6] [7]. These photocatalytic approaches have emerged as powerful alternatives to traditional metal-catalyzed borylation reactions.

Visible light-induced borylation methods utilize organic photocatalysts to enable the formation of carbon-boron bonds under exceptionally mild conditions [6]. The reaction typically proceeds through single-electron transfer mechanisms that generate radical intermediates capable of participating in borylation reactions.

Phenothiazine derivatives have proven particularly effective as photocatalysts for borylation reactions, exhibiting strong reducing capabilities with estimated excited state reduction potentials reaching -3.0 V versus saturated calomel electrode [6]. These highly reducing conditions enable the activation of challenging substrates that would be unreactive under traditional thermal conditions.

The visible-light-promoted approach offers several advantages including room temperature operation, tolerance for moisture and air, and the use of readily available LED light sources [6]. These features make the methodology particularly attractive for large-scale implementation where energy efficiency and operational simplicity are paramount.

Transition-Metal-Free Approaches

Transition-metal-free borylation methodologies have gained significant attention due to their potential for reducing costs and eliminating metal contamination concerns in pharmaceutical applications [8] [9]. These approaches rely on alternative activation mechanisms that do not require expensive transition metal catalysts.

Recent developments have demonstrated that bis-boronic acid can serve as an effective boron source for transition-metal-free borylation of aryl bromides [8]. The reaction proceeds through a radical pathway, with aryl bromides being converted directly to arylboronic acids without requiring deprotection steps.

The functional group tolerance of transition-metal-free borylation is considerably high, accommodating a wide range of electronic and steric environments [8]. This broad substrate scope makes the methodology suitable for complex pharmaceutical intermediates where preservation of sensitive functionality is critical.

Mechanistic studies have revealed that these reactions proceed via radical pathways, often involving single-electron transfer processes that generate aryl radical intermediates [8]. Understanding these mechanisms has enabled the development of optimized conditions that maximize yields while minimizing side product formation.

Photocatalytic Boronization with Phenothiazine

Photocatalytic boronization using phenothiazine derivatives represents a cutting-edge approach that combines the advantages of photocatalysis with the unique properties of organic photocatalysts [7] [10]. This methodology has been successfully applied to the synthesis of benzoxaboroles, demonstrating its potential for pharmaceutical applications.

The photocatalytic approach employs phenothiazine as both photocatalyst and reductant, enabling the conversion of o-bromobenzaldehydes to benzoxaboroles in a one-pot process [7] [10]. The reaction proceeds through initial photocatalytic borylation followed by water-induced reduction and cyclization.

This step-by-step synthetic method includes photocatalytic boronization with phenothiazine as photocatalyst and sequential water-induced reduction in the presence of bis(pinacolato)diboron [10]. The methodology tolerates a series of o-bromobenzaldehydes under standard conditions, demonstrating broad applicability.

The method has been successfully applied to the synthesis of clinically relevant benzoxaboroles, including the anti-tuberculosis candidate drug GSK 3036656 and anti-fungal drug tavaborole [10]. This successful application to known pharmaceutical targets validates the utility of the methodology for drug synthesis.

Scale-Up Manufacturing Considerations

The translation of laboratory-scale synthetic methods to commercial manufacturing scale requires careful consideration of multiple factors including safety, cost, environmental impact, and regulatory compliance. The synthesis of acoziborole has been successfully scaled to support clinical trials, providing valuable insights into the challenges and opportunities associated with large-scale benzoxaborole production.

Current manufacturing approaches for acoziborole have demonstrated the feasibility of multi-kilogram production using the conventional five-step synthesis [3]. The route has been optimized to eliminate chromatographic purification steps, reducing both cost and complexity while improving overall process efficiency.

Process safety considerations are particularly important for acoziborole synthesis due to the use of cryogenic conditions and reactive organometallic intermediates [4]. Specialized safety protocols and equipment are required to handle these materials safely at manufacturing scale, adding to both capital and operational costs.

Quality control requirements for pharmaceutical manufacturing necessitate robust analytical methods for monitoring reaction progress and product purity. The development of suitable analytical methods for acoziborole has leveraged advanced techniques including liquid chromatography-tandem mass spectrometry for precise quantification [2].

Environmental considerations play an increasingly important role in pharmaceutical manufacturing decisions. The conventional synthesis generates organic solvent waste streams that require proper treatment and disposal, contributing to the overall environmental footprint of the manufacturing process.

Cost considerations encompass both raw material costs and operational expenses. The use of specialized starting materials such as 2-bromo phenylboronic acid and the requirement for cryogenic operations contribute to higher manufacturing costs compared to simpler synthetic approaches.

Regulatory compliance requirements under guidelines such as ICH Q11 for drug substance development necessitate comprehensive documentation of the manufacturing process, including validation of critical process parameters and establishment of appropriate specifications.

Green Chemistry Applications in Acoziborole Synthesis

The application of green chemistry principles to acoziborole synthesis represents an important evolution toward more sustainable pharmaceutical manufacturing practices. These principles provide a framework for evaluating and improving synthetic methodologies to reduce environmental impact while maintaining efficiency and quality.

Waste prevention, the first principle of green chemistry, has been successfully implemented through the development of one-pot synthetic reactions that minimize the generation of intermediate waste streams [7] [10]. The photocatalytic approaches exemplify this principle by combining multiple transformations in a single reaction vessel.

Atom economy improvements have been achieved through the development of direct carbon-hydrogen borylation methods that avoid the need for pre-functionalized starting materials [6]. These approaches maximize the incorporation of starting material atoms into the final product, reducing waste generation.

Less hazardous synthesis methodologies have been developed through the use of photocatalytic methods that avoid harsh reagents such as strong acids and bases [6] [7]. The mild conditions employed in visible-light-promoted reactions significantly reduce safety concerns and environmental impact.

Safer solvents and reaction media represent an active area of research, with investigations into water-based and ionic liquid systems showing promising results [11]. These alternative media can potentially replace traditional organic solvents while maintaining reaction efficiency.

Energy efficiency has been dramatically improved through the development of room temperature photochemical reactions that utilize visible light from LED sources [6] [7]. These methods avoid the need for high-temperature heating and cryogenic cooling, significantly reducing energy consumption.

Catalysis applications have been successfully demonstrated through the use of organocatalysts such as phenothiazine derivatives [7] [10]. These organic catalysts offer advantages over transition metal catalysts including lower cost, reduced toxicity, and easier removal from products.

Real-time monitoring capabilities have been developed for photochemical reactions, enabling better process control and optimization [6]. Advanced analytical techniques allow for in-situ monitoring of reaction progress, improving both efficiency and quality control.

The inherently benign nature of boron chemistry provides advantages in terms of toxicity and environmental impact compared to many other pharmaceutical intermediates. Boronic acids and their derivatives are generally well-tolerated and biodegradable, aligning with green chemistry principles.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Shapiro AB, Gao N, Hajec L, McKinney DC. Time-dependent, reversible, oxaborole

3: Nare B, Wring S, Bacchi C, Beaudet B, Bowling T, Brun R, Chen D, Ding C,

4: Hui X, Baker SJ, Wester RC, Barbadillo S, Cashmore AK, Sanders V, Hold KM,